molecular formula C10H13ClFNO B1377523 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1432682-02-4

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B1377523
CAS No.: 1432682-02-4
M. Wt: 217.67 g/mol
InChI Key: HEWCUDBYSRBHCL-UHFFFAOYSA-N
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Description

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride ( 1432682-02-4) is a chemical compound classified among heterocyclic building blocks, valuable for medicinal chemistry and drug discovery research . It has a molecular formula of C 10 H 13 ClFNO and a molecular weight of 217.67 g/mol . The compound features a seven-membered oxepin ring fused to a benzene ring, a primary amine functional group, and a fluorine substituent, which collectively make it a versatile intermediate for chemical synthesis. The amine group can be readily functionalized, for example, to form carboxamide derivatives, allowing researchers to create a diverse library of molecules for biological screening . While the specific biological profile of this exact molecule may not be fully detailed in public literature, its core benzoxepin structure is recognized in pharmaceutical research, as similar aminobenzocycloalkane derivatives have been investigated for the preparation of medicaments . Furthermore, compounds possessing Mannich base-like amine functionalities have been extensively studied and shown to possess a wide spectrum of potential biological activities, including anticancer, antibacterial, and anticonvulsant properties . As such, this fluorinated benzoxepin-amine serves as a critical scaffold for probing structure-activity relationships and developing novel bioactive agents. This product is intended for research applications in chemistry and biology and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8;/h1,3-4,9H,2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWCUDBYSRBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432682-02-4
Record name 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzoxepin ring system.

    Amination: Introduction of an amine group at the 5-position of the benzoxepin ring.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom or amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may exhibit significant pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways. Inhibition of PARP has been associated with increased cytotoxicity in cancer cells, particularly in breast and ovarian cancers .
CompoundTargetIC50 (nM)
9-Fluoro DerivativePARP-1<100
Other Tetrahydro DerivativesVarious Cancer LinesVaries

Neuropharmacology

Research has shown that compounds similar to 9-fluoro derivatives can modulate neurotransmitter systems. Studies have suggested potential applications in treating neurological disorders such as depression and anxiety by influencing serotonin and norepinephrine pathways .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common precursors include fluorobenzene and epoxide derivatives.
  • Reactions : The synthesis may involve:
    • Reduction : Converting ketones to alcohols.
    • Substitution : Fluorine substitution with other functional groups.
    • Oxidation : Hydroxyl groups can be oxidized to form ketones.

Case Studies

Several studies have highlighted the efficacy of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin derivatives in various biological assays:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 9-fluoro derivatives on multiple cancer cell lines (e.g., MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations below 100 nM .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the impact of this compound on animal models of anxiety and depression. Results showed that administration led to decreased anxiety-like behaviors and improved mood-related outcomes compared to control groups .

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/CID) Molecular Formula (Free Base) Molecular Weight (g/mol) Substituents Key Data/Status
Target: 9-Fluoro-... HCl (1152588-61-8) C₁₀H₁₂FNO 181.21 9-F, 5-amine Commercial availability
7-Fluoro-... HCl (CID 18071400) C₁₀H₁₂FNO 181.21 7-F, 5-amine Predicted CCS: 185.3 Ų
9-Chloro-N-cyclopropyl-... (1153403-24-7) C₁₄H₁₆ClNO 237.70 9-Cl, N-cyclopropyl Discontinued
8-Chloro-N-methyl-N-propynyl-... (CID 37763) C₁₄H₁₆ClNO 265.74 8-Cl, N-methyl, N-propynyl No activity data

Positional Isomer: 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Hydrochloride

The 7-fluoro analog (CID 18071400) shares the same molecular formula (C₁₀H₁₂FNO) and core structure as the target compound but differs in fluorine placement (7- vs. 9-position) . Predicted collision cross-section (CCS) values for the 7-fluoro derivative are reported as 185.3 Ų, suggesting distinct conformational properties compared to the 9-fluoro isomer .

Halogen-Substituted Analog: 9-Chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Replacing fluorine with chlorine at the 9-position (CAS 1153403-24-7) increases molecular weight (237.70 g/mol) and introduces a cyclopropyl group at the amine . Chlorine’s larger atomic radius and lower electronegativity compared to fluorine could reduce membrane permeability or alter metabolic stability. However, this compound is discontinued, limiting practical access .

Complex Derivatives: 8-Chloro-N-methyl-N-propynyl-... Hydrochloride (CID 37763)

This derivative (C₁₄H₁₆ClNO) features a chloro substituent at the 8-position, an N-methyl group, and an N-propynyl side chain . The extended structure increases molecular weight (265.74 g/mol) and introduces steric bulk, which may hinder target engagement. No biological or physicochemical data are available, underscoring the need for further characterization .

Fluorine’s Role in Photochemical Properties

While fluoroquinolones (FLQs) like Enoxacin exhibit photosensitizing activity via DNA binding and reactive oxygen species (ROS) generation , the target benzoxepin derivative lacks direct evidence of phototoxicity. Fluorine’s electronegativity in the 9-position may enhance stability or dipole interactions, but its photochemical behavior remains unstudied .

Structural Implications for Drug Design

  • Fluorine Position : The 9-fluoro substituent may optimize electronic effects for target binding compared to the 7-fluoro isomer .
  • Halogen Exchange : Chlorine substitution (e.g., 9-chloro analog) introduces steric and electronic changes but sacrifices fluorine’s metabolic stability benefits .
  • Side Chain Modifications : Derivatives with N-cyclopropyl or N-propynyl groups (e.g., CID 37763) demonstrate the impact of steric hindrance on drug-like properties .

Biological Activity

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with significant potential in medicinal chemistry. This compound has garnered attention for its biological activity, particularly in relation to its interactions with various biological targets and pathways.

  • Molecular Formula : C10H12ClFN2O
  • Molecular Weight : 204.67 g/mol
  • CAS Number : 1152588-61-8

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the fluorine atom enhances its lipophilicity, allowing it to cross the blood-brain barrier effectively. This property makes it a candidate for neurological applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. Inhibitors of PNMT can potentially influence conditions related to stress and anxiety by modulating norepinephrine levels .
  • CNS Activity : Due to its structural characteristics, this compound is being evaluated for central nervous system (CNS) activity. Its lipophilicity suggests it may effectively penetrate the blood-brain barrier and interact with neuronal receptors .
  • Potential Antidepressant Effects : Preliminary studies have indicated that compounds similar to 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine may exhibit antidepressant-like effects in animal models. This could be linked to their action on neurotransmitter systems involved in mood regulation .

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of benzoxepine compounds:

  • Selectivity Ratios : In one study involving similar compounds, derivatives showed selectivity ratios (alpha(2) K(i)/PNMT K(i)) greater than 75. This indicates that modifications at the molecular level can significantly enhance the selectivity and efficacy of these compounds as inhibitors .
  • Therapeutic Applications : The potential therapeutic applications extend beyond CNS disorders; ongoing research is exploring their use in treating various cancers and metabolic disorders due to their ability to modulate specific pathways involved in cell proliferation and survival .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

Compound NameCAS NumberLipophilicityCNS ActivityPNMT Inhibition
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amino hydrochloride1152588-61-8HighYesYes
4-Fluoro-8-substituted derivativesVariousModeratePotentialHigh
9-Fluoro-benzoxepine derivativesVariousHighYesVariable

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Best Practices :
  • Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE).
  • Implement in-line analytics (e.g., FTIR monitoring) for real-time quality control.
  • Reference process validation frameworks from pharmacopeial standards for bicyclic amines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 2
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

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